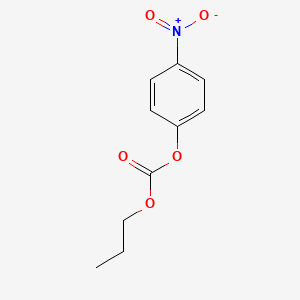
Carbonic acid, propyl 4-nitrophenyl ester
Cat. No. B8288210
M. Wt: 225.20 g/mol
InChI Key: XQYQGALUIGBFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08536343B2
Procedure details


Into a solution of 0.75 g of propanol and 1.90 mL of triethylamine in 10 mL of tetrahydrofuran, a solution of 2.50 g of 4-nitrophenyl chloroformate in 15 mL of tetrahydrofuran was dropped under cooling on ice. After stirring at room temperature for 20 min, ethyl acetate and water were added to the reaction mixture. The organic layer was separated, washed with water and a saturated sodium chloride aqueous solution successively, dried over anhydrous magnesium sulfate, followed by solvent removal by evaporation under reduced pressure. To the residue, hexane was added, and insoluble matters were removed by filtration. After removing the solvent by evaporation under reduced pressure, 2.59 g of 4-nitrophenyl propyl carbonate was obtained as a light yellow oily matter.






Identifiers


|
REACTION_CXSMILES
|
[CH2:1](O)[CH2:2][CH3:3].C(N(CC)CC)C.Cl[C:13]([O:15][C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1)=[O:14].C(OCC)(=[O:27])C>O1CCCC1.O>[C:13](=[O:27])([O:14][CH2:1][CH2:2][CH3:3])[O:15][C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)O
|
|
Name
|
|
|
Quantity
|
1.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling on ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated sodium chloride aqueous solution successively, dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by solvent removal by evaporation under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue, hexane was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
insoluble matters were removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporation under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(OC1=CC=C(C=C1)[N+](=O)[O-])(OCCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.59 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

